OCT1 Transporter Inhibition: Target Compound Exhibits Negligible Activity vs. Clinically Relevant Thresholds
In a cell-based assay measuring inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, 1-benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited an IC₅₀ of 138,000 nM (1.38 × 10⁵ nM), representing minimal transporter interaction [1]. By comparison, the clinically relevant OCT1 inhibitor threshold for drug-drug interaction concern is typically <1,000 nM. This very weak OCT1 inhibition suggests that, unlike several marketed tyrosine kinase inhibitors that potently inhibit OCT1 (e.g., imatinib IC₅₀ ~1–5 μM), this compound possesses a favorable off-target profile with respect to this hepatic uptake transporter. However, no direct comparator data for the closest structural analogs (e.g., CAS 946221-97-2) are available in the OCT1 assay.
| Evidence Dimension | OCT1 (SLC22A1) transporter inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM |
| Comparator Or Baseline | Clinical concern threshold: IC₅₀ < 1,000 nM |
| Quantified Difference | Target compound is >138-fold above the transporter inhibition concern threshold |
| Conditions | Human OCT1 expressed in HEK293 cells; reduction in ASP⁺ substrate uptake detected by microplate reader |
Why This Matters
Low OCT1 inhibition reduces the probability of hepatic uptake transporter-mediated drug-drug interactions, a critical differentiator when selecting compounds for in vivo pharmacokinetic or combination therapy studies where polypharmacology on transporters must be minimized.
- [1] BindingDB. Affinity Data for BDBM50241341 (1-benzyl-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide). IC₅₀: 1.38×10⁵ nM. Assay: Inhibition of human OCT1 expressed in HEK293 cells. View Source
